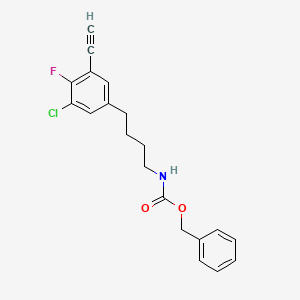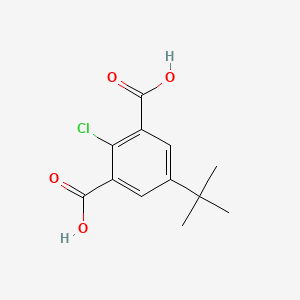
5-(tert-Butyl)-2-chloroisophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butyl)-2-chloroisophthalic acid is an organic compound with the molecular formula C12H13ClO4 It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a tert-butyl group and another by a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-chloroisophthalic acid typically involves the chlorination of 5-(tert-butyl)isophthalic acid. The process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the desired position on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
化学反应分析
Types of Reactions: 5-(tert-Butyl)-2-chloroisophthalic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid groups can be reduced to alcohols or oxidized to form more complex derivatives.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or ketones.
Esterification: Ester derivatives of this compound.
科学研究应用
5-(tert-Butyl)-2-chloroisophthalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of 5-(tert-Butyl)-2-chloroisophthalic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The tert-butyl and chloro substituents can influence the compound’s binding affinity and specificity towards molecular targets, thereby modulating biological pathways.
相似化合物的比较
5-(tert-Butyl)isophthalic acid: Lacks the chlorine substituent, leading to different reactivity and applications.
2-Chloroisophthalic acid: Lacks the tert-butyl group, affecting its steric and electronic properties.
Isophthalic acid: The parent compound without any substituents, used as a precursor in the synthesis of various derivatives.
Uniqueness: 5-(tert-Butyl)-2-chloroisophthalic acid is unique due to the presence of both tert-butyl and chloro substituents, which impart distinct steric and electronic effects. These effects can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H13ClO4 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC 名称 |
5-tert-butyl-2-chlorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H13ClO4/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5H,1-3H3,(H,14,15)(H,16,17) |
InChI 键 |
GFEBFZUYCDCVNK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


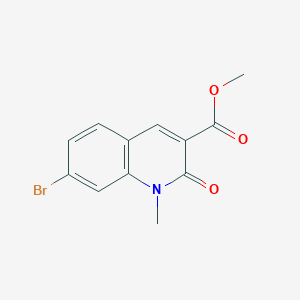
![2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B15198583.png)
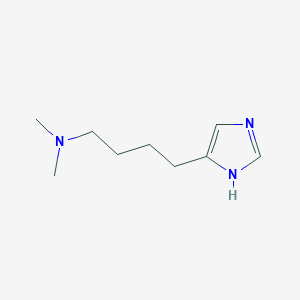
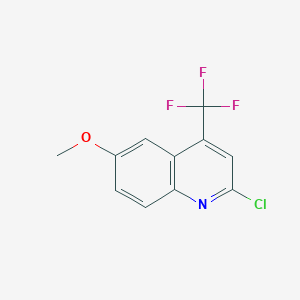
![N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B15198601.png)
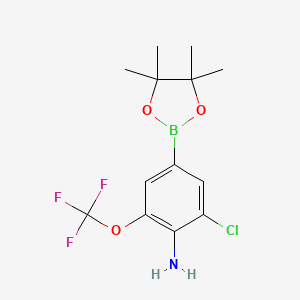
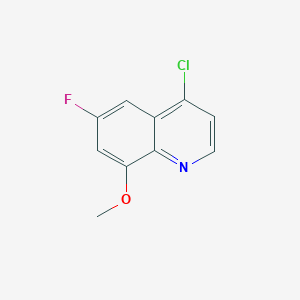
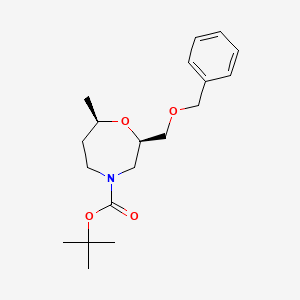
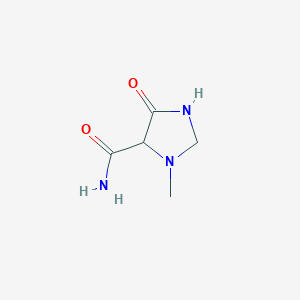
![1,1'-[(1S)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B15198619.png)
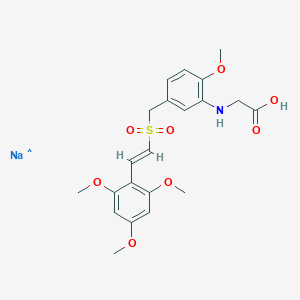

![3,3'-Bis(2,4,6-tri-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B15198649.png)
